molecular formula C9H15B B1446946 6-(Bromomethyl)spiro[2.5]octane CAS No. 1621225-50-0

6-(Bromomethyl)spiro[2.5]octane

Cat. No.: B1446946
CAS No.: 1621225-50-0
M. Wt: 203.12 g/mol
InChI Key: IIFZLQXNYVVXGM-UHFFFAOYSA-N
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Description

6-(Bromomethyl)spiro[25]octane is an organic compound with the molecular formula C9H15Br

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)spiro[2.5]octane typically involves the bromination of spiro[2.5]octane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction proceeds as follows:

  • Dissolve spiro[2.5]octane in an inert solvent like carbon tetrachloride.
  • Add N-bromosuccinimide and a small amount of azobisisobutyronitrile.
  • Heat the mixture or expose it to light to initiate the radical bromination.
  • Isolate the product by standard purification techniques such as distillation or chromatography.

Industrial Production Methods

While specific industrial production methods for 6-(Bromomethyl)spiro[2This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing efficient purification methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)spiro[2.5]octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide are used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination: Alkenes are the primary products.

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Hydrocarbons.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)spiro[2.5]octane in biological systems is not well-documented. its reactivity is primarily due to the presence of the bromomethyl group, which can participate in various chemical reactions. The spirocyclic structure also imparts unique conformational properties that can influence its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane: The parent compound without the bromomethyl group.

    Spiro[2.5]octane-6-carboxylic acid: A derivative with a carboxylic acid group instead of the bromomethyl group.

    Spiro[2.5]octane-6-amine: A derivative with an amino group.

Uniqueness

6-(Bromomethyl)spiro[2.5]octane is unique due to the presence of the bromomethyl group, which makes it a valuable intermediate for further functionalization. The spirocyclic structure also provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

6-(bromomethyl)spiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFZLQXNYVVXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CBr)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621225-50-0
Record name 6-(bromomethyl)spiro[2.5]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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